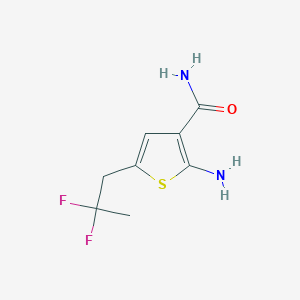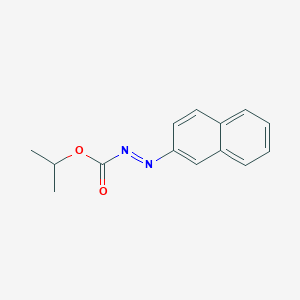
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide is a heterocyclic compound with the molecular formula C8H10F2N2OS and a molecular weight of 220.24 g/mol This compound features a thiophene ring substituted with an amino group, a difluoropropyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide typically involves the introduction of the difluoropropyl group to a thiophene ring followed by the addition of an amino group and a carboxamide group. One common method involves the reaction of 2,2-difluoropropyl bromide with a thiophene derivative under basic conditions to form the difluoropropyl-substituted thiophene. This intermediate is then subjected to amination and carboxamidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The difluoropropyl group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-Amino-5-(2,2-difluoropropyl)thiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoropropyl group enhances its stability and reactivity compared to similar compounds .
特性
分子式 |
C8H10F2N2OS |
|---|---|
分子量 |
220.24 g/mol |
IUPAC名 |
2-amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H10F2N2OS/c1-8(9,10)3-4-2-5(6(11)13)7(12)14-4/h2H,3,12H2,1H3,(H2,11,13) |
InChIキー |
NMHNKVGHQFVQLJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(S1)N)C(=O)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)

![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)

![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
